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molecular formula C11H12BrF3O B2959983 1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene CAS No. 192872-90-5

1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene

Cat. No. B2959983
M. Wt: 297.115
InChI Key: WCIARFLPNNJPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06124317

Procedure details

A mixture of α,α,α-trifluoro-p-cresol (2.22 g, 13.7 mmol), K2CO3 (1.99 g, 14.4 mmol) and 1,4-dibromobutane (14.5 g, 68.5 mmol) in CH3CN (50 mL) was stirred at ref lux under N2 for 24 h. The reaction was allowed to cool to 25° C. and then added to water (100 mL). The resulting biphasic mixture was extracted with CHCl3 3×50 mL). The extract was washed with water (1×50 mL), saturated NaHCO3 (2×50 mL) and water (1×50 mL), filtered through cotton and the solvent removed in vacuo to give an orange liquid. The excess 1,4-dibromobutane was removed by vacuum distillation (5 Torr, 72-78° C.). The still pot residue, which contained the product was subjected to chromatography on silica gel (2.5×30 cm) with CHCl3 elution, yielded a colorless liquid; (2.75 g, 68%); 1H NMR (CDCl3) 1.89-2.17 (m, 4 H), 3.50 (t, J=6.3 Hz, 2 H), 4.09 (t, J=5.7 Hz, 2 H), 6.92-7.05 (m, 2 H), 7.48 (t, J=7.8 Hz, 1 H), 7.56 (d, J=7.8 Hz, 1 H).
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6](O)=[CH:7][CH:8]=1.[C:12]([O-:15])([O-])=O.[K+].[K+].[Br:18][CH2:19][CH2:20][CH2:21]CBr.O>CC#N>[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:8]=1[O:15][CH2:12][CH2:21][CH2:20][CH2:19][Br:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
FC(C=1C=CC(=CC1)O)(F)F
Name
Quantity
1.99 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
14.5 g
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at ref lux under N2 for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting biphasic mixture was extracted with CHCl3 3×50 mL)
WASH
Type
WASH
Details
The extract was washed with water (1×50 mL), saturated NaHCO3 (2×50 mL) and water (1×50 mL)
FILTRATION
Type
FILTRATION
Details
filtered through cotton
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an orange liquid
CUSTOM
Type
CUSTOM
Details
The excess 1,4-dibromobutane was removed by vacuum distillation (5 Torr, 72-78° C.)
WASH
Type
WASH
Details
was subjected to chromatography on silica gel (2.5×30 cm) with CHCl3 elution
CUSTOM
Type
CUSTOM
Details
yielded a colorless liquid

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC(C1=C(OCCCCBr)C=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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